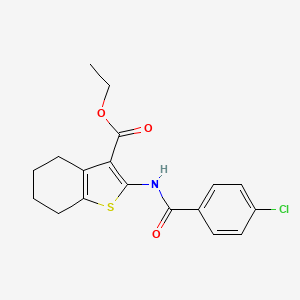

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester

Overview

Description

Scientific Research Applications

- Anticancer Potential : Researchers have investigated this compound for its potential as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth pathways, making it a promising candidate for further study .

- Anti-inflammatory Properties : The benzothiophene core in this compound has anti-inflammatory effects. Scientists explore its use in developing novel anti-inflammatory drugs .

- Building Block for Heterocyclic Compounds : The benzothiophene scaffold serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, including heterocyclic compounds .

- Catalytic Applications : Researchers have explored its potential as a catalyst in various reactions due to its unique structural features. It may participate in diverse transformations, such as C–C bond formation or oxidation reactions .

- Luminescent Properties : The benzothiophene moiety exhibits luminescence, making it interesting for optoelectronic applications. Scientists investigate its use in organic light-emitting diodes (OLEDs) and other light-emitting devices .

- Semiconducting Behavior : The compound’s electron-rich nature suggests potential as a semiconductor material. Researchers explore its use in organic field-effect transistors (OFETs) and solar cells .

- Sensing Platforms : The compound’s sensitivity to specific analytes makes it suitable for sensor development. Scientists have explored its use in detecting environmental pollutants, heavy metals, or biological molecules .

- Photoluminescent Sensors : Its photoluminescent properties allow for the design of optical sensors. These sensors can detect changes in environmental conditions or specific chemical species .

- Pesticide Development : The compound’s structural features may contribute to its pesticidal activity. Researchers investigate its potential as a new pesticide or insecticide .

- Herbicide Properties : Its interaction with plant biology could make it useful in herbicide formulations. Scientists explore its impact on weed control .

- Metabolite Identification : Researchers use this compound as a reference standard in pharmacokinetic studies. Understanding its metabolism helps assess drug safety and efficacy .

- Drug Interaction Studies : Investigating how this compound interacts with enzymes and transporters provides insights into drug-drug interactions .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Material Science and Optoelectronics

Environmental Chemistry and Sensors

Agrochemical Research

Pharmacokinetics and Metabolism Studies

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(4-Chlorobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer research .

Mode of Action

This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity . The inhibition of these kinases disrupts the cell cycle and transcription processes, leading to the arrest of cell proliferation and ultimately inducing cell death in cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation and transcription pathways. By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of genes necessary for cell survival and proliferation . This leads to the downstream effect of cell cycle arrest and apoptosis in cancer cells .

Result of Action

The compound exhibits potent cytotoxic activity against cancer cell lines such as MCF-7 and T98G . It induces cell cycle arrest and apoptosis, leading to the death of these cancer cells . Importantly, the compound is found to be non-toxic against normal cells (DF-2), suggesting a degree of selectivity in its action .

properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBJXARNPPZDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200526 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

CAS RN |

52535-71-4 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052535714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

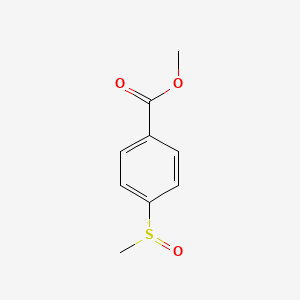

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)